N-(4-methylphenyl)-2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)acetamide
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Description
N-(4-methylphenyl)-2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)acetamide, also known as N4-methylphenyl-2-phenyl-6-oxo-3-pyridazin-1-ylacetamide, is a chemical compound with a wide range of applications in scientific research. It has been used in a variety of experiments, including those related to drug design, protein-protein interactions, and enzyme inhibition. This compound has a unique structure and properties, making it an attractive target for further research.
Scientific Research Applications
Polymer Science and Nanotechnology
- Block Copolymer Synthesis : Utilize the compound as a heterofunctional poly(ethylene glycol) (PEG) macroinitiator . This enables controlled synthesis of ABC triblock copolymers. PEG’s biocompatibility and hydrophilicity enhance its appeal for biomedical applications.
- RAFT Polymerization : Investigate its use in reversible addition−fragmentation chain-transfer (RAFT) polymerization . The compound may serve as a chain-transfer agent, allowing precise control over polymer composition.
properties
IUPAC Name |
N-(4-methylphenyl)-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c1-14-7-9-16(10-8-14)20-18(23)13-22-19(24)12-11-17(21-22)15-5-3-2-4-6-15/h2-12H,13H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPNOQQPUNDBJQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(p-tolyl)acetamide |
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